molecular formula C32H35N3O4 B1668384 CEP-7055 CAS No. 402857-58-3

CEP-7055

Cat. No.: B1668384
CAS No.: 402857-58-3
M. Wt: 525.6 g/mol
InChI Key: UHEBDUAFKQHUBV-UHFFFAOYSA-N
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Chemical Reactions Analysis

CEP-7055 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Biological Activity

CEP-7055 is a novel compound developed as a potent inhibitor of vascular endothelial growth factor receptor (VEGF-R) tyrosine kinases. It is recognized for its antiangiogenic properties and antitumor efficacy, making it a significant candidate in cancer therapy. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in preclinical studies, and potential clinical applications.

This compound functions primarily by inhibiting the VEGF-VEGF receptor signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels from existing ones. This process is often exploited by tumors to secure nutrients and oxygen for growth. The compound specifically targets the following VEGF receptors:

  • VEGF-R1/FLT-1
  • VEGF-R2/KDR
  • VEGF-R3/FLT-4

In biochemical assays, this compound demonstrated impressive inhibitory potency with IC50 values of approximately 18 nM for VEGF-R2, 12 nM for VEGF-R1, and 17 nM for VEGF-R3 .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits VEGF-stimulated autophosphorylation in human umbilical vein endothelial cells (HUVECs) with an IC50 of around 10 nM. Additionally, it has been shown to inhibit capillary tube formation on Matrigel, indicating its potential to disrupt angiogenesis at low nanomolar concentrations .

In Vivo Studies

Tumor Models:
this compound has been tested in various murine models, demonstrating significant antitumor activity across multiple cancer types. Key findings include:

  • A375 Melanomas: Significant tumor growth inhibition.
  • U251MG and U87MG Glioblastomas: Marked reductions in tumor volume.
  • MCF-7 Breast Carcinomas: Effective in reducing tumor size and metastasis .

Table 1: Summary of Antitumor Efficacy in Various Models

Tumor TypeModel TypeDose (mg/kg)% Inhibition
A375 MelanomaSubcutaneous23.850–90%
U251MG GlioblastomaSubcutaneous23.860%
MCF-7 Breast CarcinomaSubcutaneous11.9–23.855%
ASPC-1 Pancreatic CarcinomaOrthotopic23.870%

Antiangiogenic Activity

This compound's antiangiogenic effects were assessed using rat aortic ring assays and HUVEC cultures. The compound exhibited dose-dependent inhibition of microvessel growth and capillary tube formation, affirming its role as a potent antiangiogenic agent .

Safety and Tolerability

In preclinical studies involving chronic administration (up to 65 days), this compound was well tolerated with no significant toxicity observed. This safety profile is crucial for its progression into clinical trials .

Clinical Implications

Given its potent biological activity and favorable safety profile, this compound has progressed into Phase I clinical trials for cancer patients. The ongoing research aims to evaluate its efficacy in combination with other therapeutic agents, particularly in solid tumors where angiogenesis plays a pivotal role in disease progression .

Properties

CAS No.

402857-58-3

Molecular Formula

C32H35N3O4

Molecular Weight

525.6 g/mol

IUPAC Name

3-[14-oxo-7-(propan-2-yloxymethyl)-3,13-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-3-yl]propyl 2-(dimethylamino)acetate

InChI

InChI=1S/C32H35N3O4/c1-19(2)39-18-20-10-11-26-23(14-20)29-25-16-33-32(37)30(25)28-22-9-6-5-8-21(22)15-24(28)31(29)35(26)12-7-13-38-27(36)17-34(3)4/h5-6,8-11,14,19H,7,12-13,15-18H2,1-4H3,(H,33,37)

InChI Key

UHEBDUAFKQHUBV-UHFFFAOYSA-N

SMILES

CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCOC(=O)CN(C)C

Canonical SMILES

CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCOC(=O)CN(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CEP 7055
CEP-7055
CEP7055
N,N-dimethylglycine 3-(5,6,7,13-tetrahydro-9-((1-methylethoxy)methyl)-5-oxo-12H-indeno(2,1-a)pyrrolo(3,4-c)carbazol-12-yl)propyl este

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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